molecular formula C9H7BrFNO3 B8064928 6-Fluoro-2-methyl-3-nitrophenacylbromide

6-Fluoro-2-methyl-3-nitrophenacylbromide

Cat. No.: B8064928
M. Wt: 276.06 g/mol
InChI Key: XODARKJGMJXTQG-UHFFFAOYSA-N
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Description

General Strategies for Phenacyl Bromide Synthesis

The conversion of an acetophenone (B1666503) to a phenacyl bromide is a critical transformation in the synthesis of the target compound. This is typically achieved through the selective bromination of the α-carbon of the ketone.

The alpha-halogenation of acetophenones is a fundamental and widely employed method for the synthesis of phenacyl halides. This reaction involves the selective introduction of a halogen atom, in this case, bromine, at the carbon atom adjacent to the carbonyl group. The reaction generally proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone tautomerizes to its enol form, which then reacts with elemental bromine. In basic conditions, a stronger nucleophile, the enolate, is formed, which readily attacks the bromine.

A common reagent for this transformation is bromine (Br₂) in a suitable solvent such as methanol, acetic acid, or chloroform. For instance, the bromination of 3-aminoacetophenone has been effectively carried out using bromine in methanol. The reaction of 2',4'-dichloroacetophenone (B156173) with bromine in glacial acetic acid also yields the corresponding α-bromoacetophenone. Another effective brominating agent is copper(II) bromide, which offers a milder alternative to elemental bromine and can be used in solvents like ethyl acetate-chloroform.

Directed bromination approaches aim to improve the regioselectivity of the bromination, particularly in complex molecules where multiple reactive sites may exist. While direct α-bromination is the most common method for phenacyl bromide synthesis, other strategies can be employed to control the position of the incoming bromine atom. These methods often involve the use of protecting groups or directing groups to guide the halogenation to the desired position. However, for the synthesis of phenacyl bromides from acetophenones, direct bromination of the activated α-carbon is typically efficient and regioselective due to the activating effect of the adjacent carbonyl group.

Precursor Synthesis Routes to Substituted Acetophenones

The synthesis of the specific precursor, 6-fluoro-2-methyl-3-nitroacetophenone, requires the sequential and regioselective introduction of fluoro, methyl, and nitro groups onto the aromatic ring, followed by acylation.

The introduction of a fluorine atom onto an aromatic ring is often a key initial step in the synthesis of complex fluorinated compounds. One of the most common methods for this transformation is the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) to yield the corresponding aryl fluoride (B91410).

Another important method is nucleophilic aromatic substitution (SNAr) on highly activated aromatic rings. For example, the reaction of 2,4-dinitrochlorobenzene with potassium fluoride can yield 2,4-dinitrofluorobenzene. The starting materials for these reactions are often readily available substituted anilines or activated aryl halides.

The introduction of methyl and nitro groups onto an aromatic ring can be achieved through various established reactions. The Friedel-Crafts alkylation is a classic method for introducing a methyl group, typically using a methyl halide (e.g., methyl chloride) and a Lewis acid catalyst such as aluminum chloride.

Nitration is commonly achieved by treating the aromatic compound with a mixture of nitric acid and sulfuric acid. The regioselectivity of this electrophilic aromatic substitution reaction is governed by the directing effects of the substituents already present on the ring. For instance, a fluorine atom is an ortho-, para-director, while a methyl group is also an ortho-, para-director. Careful consideration of the order of these substitutions is crucial to obtain the desired isomer. For example, the nitration of 2-fluoro-6-methylaniline (B1315733) would be influenced by both the fluoro and methyl groups.

The regioselective synthesis of 6-fluoro-2-methyl-3-nitroacetophenone is a challenging task that requires careful planning of the synthetic sequence. A plausible route could begin with a commercially available fluorotoluene, such as 2-fluorotoluene (B1218778). Nitration of 2-fluorotoluene would likely lead to a mixture of isomers, with the major product being determined by the combined directing effects of the fluorine and methyl groups.

An alternative strategy could involve starting with a pre-functionalized aniline. For example, starting with 2-fluoro-6-methylaniline, a nitration reaction could be performed. The amino group is a strong ortho-, para-director, and its presence would significantly influence the position of the incoming nitro group. Subsequent removal of the amino group via diazotization followed by reduction, and then acylation of the aromatic ring, would lead to the desired acetophenone.

The final acylation step, a Friedel-Crafts acylation, would introduce the acetyl group. This is typically carried out using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst. The position of the acylation would be directed by the existing substituents on the ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(6-fluoro-2-methyl-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO3/c1-5-7(12(14)15)3-2-6(11)9(5)8(13)4-10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODARKJGMJXTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)CBr)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Bromination Techniques for 6-Fluoro-2-methyl-3-nitroacetophenone

The conversion of 6-Fluoro-2-methyl-3-nitroacetophenone to its corresponding phenacyl bromide is achieved through an α-bromination reaction. This type of reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a bromine atom on the carbon adjacent to the carbonyl group. The presence of electron-withdrawing (fluoro, nitro) and electron-donating (methyl) groups on the aromatic ring influences the reactivity of the α-position.

Reagent Selection and Reaction Conditions

The choice of brominating agent and reaction conditions is paramount to ensure high yield, selectivity, and purity of the final product, 6-Fluoro-2-methyl-3-nitrophenacylbromide. Several methods have been developed for the α-bromination of acetophenones, which can be adapted for this specific substrate.

Commonly employed brominating agents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The selection of the reagent is often dictated by factors such as handling safety, selectivity, and ease of workup. For instance, NBS is often preferred over liquid bromine due to its solid nature and more selective bromination, which can minimize the formation of byproducts. shodhsagar.com

The reaction is typically catalyzed by an acid to facilitate the formation of the enol intermediate, which then reacts with the electrophilic bromine source. shodhsagar.com A variety of acids can be employed, including Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrobromic acid (HBr), as well as Lewis acids. shodhsagar.com

The choice of solvent also plays a crucial role. Solvents such as methanol, acetonitrile, acetic acid, and dichloromethane (B109758) are frequently used. shodhsagar.comgoogle.com In some instances, greener approaches utilizing water as a solvent have been developed, for example, using a bromate (B103136) and bisulfite combination as the brominating system. google.com

Below is a table summarizing various reagent systems and conditions reported for the α-bromination of substituted acetophenones, which could be applicable to 6-Fluoro-2-methyl-3-nitroacetophenone.

Interactive Data Table: Reagent Systems for α-Bromination of Acetophenones

Brominating AgentCatalyst/Co-reagentSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Reference
N-Bromosuccinimide (NBS)p-Toluenesulfonic acid (p-TsOH)AcetonitrileRefluxNot specifiedHigh shodhsagar.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)p-Toluenesulfonic acidMethanol204-865-95 google.com
Bromate (e.g., NaBrO₃)Sodium Bisulfite (NaHSO₃)Water30-902-970-93 google.com
Bromine (Br₂)Acetic AcidAcetic AcidNot specifiedNot specifiedNot specified mdpi.com
N-Bromosuccinimide (NBS)Silica GelNot specifiedNot specifiedNot specifiedNot specified researchgate.net

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of this compound requires careful control over several reaction parameters. The presence of a strongly deactivating nitro group on the aromatic ring can affect the rate of enolization and subsequent bromination.

Key Optimization Parameters:

Molar Ratio of Reactants: The stoichiometry of the brominating agent to the acetophenone (B1666503) precursor is critical. An excess of the brominating agent can lead to the formation of di-brominated byproducts. A typical starting point is a 1:1 to 1:1.2 molar ratio of the acetophenone to the brominating agent.

Catalyst Loading: The amount of acid catalyst influences the reaction rate. For acid-catalyzed reactions, a catalytic amount (e.g., 0.1 to 0.6 molar equivalents) is generally sufficient. google.com

Temperature Control: The reaction temperature affects both the rate of reaction and the formation of impurities. Reactions are often initiated at a lower temperature (e.g., 0-10 °C) during the addition of the brominating agent to control the initial exotherm, and then warmed to room temperature or refluxed to drive the reaction to completion.

Reaction Time: The progress of the reaction should be monitored, for instance by Thin Layer Chromatography (TLC), to determine the optimal reaction time that maximizes product formation while minimizing byproduct generation. google.com

Workup and Purification: Proper workup procedures are essential to isolate a pure product. This typically involves quenching the reaction, washing with a basic solution (e.g., sodium bicarbonate) to remove acidic components, and extraction with an organic solvent. The crude product is often purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.

The following table outlines key parameters and their potential impact on the optimization of the synthesis of this compound.

Interactive Data Table: Parameters for Optimization of α-Bromination

ParameterRange/OptionsEffect on YieldEffect on PurityConsiderations
Brominating Agent NBS, DBDMH, Br₂Can be high with all, but depends on conditions.NBS and DBDMH often offer higher selectivity over Br₂.NBS and DBDMH are solids and easier to handle than liquid Br₂.
Catalyst p-TsOH, H₂SO₄, HBrGenerally increases reaction rate and yield.Can promote side reactions if not used in optimal amounts.The choice of acid can influence selectivity.
Solvent Acetonitrile, Methanol, Acetic Acid, WaterSolvent polarity can affect reaction rates.Can influence solubility of reactants and byproducts, aiding purification.Green solvents like water are preferable for industrial applications. google.com
Temperature 0 °C to RefluxHigher temperatures increase reaction rate but may decrease yield due to side reactions.Lower temperatures can improve selectivity and reduce byproducts.Gradual temperature increase is often optimal.
Molar Ratio (Brominating Agent:Substrate) 1:1 to 1.5:1Excess brominating agent can increase conversion but lower yield of the desired mono-brominated product.Excess can lead to di-brominated and other impurities.A slight excess of the brominating agent is often used to ensure full conversion of the starting material.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Behavior of the Alpha-Bromo Ketone Moiety

The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is a potent electrophilic center. This is due to the combined electron-withdrawing inductive effects of the adjacent carbonyl oxygen and the bromine atom. This inherent electrophilicity makes 6-Fluoro-2-methyl-3-nitrophenacylbromide an excellent substrate for reactions with a wide variety of nucleophiles.

Nucleophilic Substitution Reactions (SN2, SN1)

The primary reaction pathway for α-halo ketones with nucleophiles is nucleophilic substitution. youtube.com This can theoretically proceed via a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism.

The SN2 mechanism involves a single step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. youtube.com This pathway is generally favored for primary and secondary alkyl halides due to lower steric hindrance. acs.org

The SN1 mechanism proceeds through a two-step process involving the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. cdnsciencepub.com The stability of this carbocation is the most critical factor for this pathway. cdnsciencepub.com

For this compound, the SN2 pathway is overwhelmingly favored. The α-carbon is sterically accessible, facilitating backside attack by a nucleophile. Conversely, the SN1 pathway is highly disfavored. Any carbocation formed at the α-position would be significantly destabilized by the powerful inductive electron-withdrawing effect of the adjacent carbonyl group. youtube.com Furthermore, the strongly deactivating nitro and fluoro groups on the phenyl ring would further destabilize a positive charge at the benzylic position, making the formation of the required carbocation intermediate energetically prohibitive.

Interactive Data Table: Comparison of SN1 and SN2 Pathways for this compound

FactorSN2 PathwaySN1 PathwayFavored PathwayRationale
Substrate Structure Primary-like α-carbonPrimary-like α-carbonSN2Low steric hindrance allows for backside nucleophilic attack.
Carbocation Stability Not applicableHighly unstableSN2The carbocation is destabilized by the adjacent carbonyl and electron-withdrawing aromatic substituents (NO₂, F). youtube.com
Leaving Group Good (Br⁻)Good (Br⁻)NeutralBromide is an effective leaving group for both mechanisms.
Reaction Rate Rate = k[Substrate][Nu]Rate = k[Substrate]SN2The reaction rate is dependent on the concentration and identity of the nucleophile. cdnsciencepub.com

Enolate Chemistry and Alkylation Reactions

Due to its high reactivity in SN2 reactions, this compound is an excellent alkylating agent for soft nucleophiles like enolates. Enolate alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The process involves the nucleophilic attack of an enolate ion on an electrophilic alkyl halide. organic-chemistry.org

The reaction begins with the deprotonation of an α-hydrogen from a carbonyl compound (such as a ketone or ester) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. wikipedia.org This enolate then attacks the electrophilic α-carbon of this compound in a classic SN2 displacement, expelling the bromide ion. ias.ac.in This alkylation results in the formation of a new C-C bond and yields a 1,4-dicarbonyl compound, a valuable synthetic intermediate. The reaction is subject to the typical limitations of SN2 processes, meaning it works best with unhindered electrophiles like the one provided by this phenacyl bromide. wikipedia.orgias.ac.in

Radical Pathways and Single Electron Transfer (SET) Processes

Beyond ionic pathways, α-bromo ketones can also engage in radical reactions. These processes typically involve the homolytic cleavage of the carbon-bromine bond to generate a phenacyl radical intermediate.

Photoinduced Electron Transfer in Catalytic Cycles

Photoinduced electron transfer (PET) is a modern method for generating radical species under mild conditions. nih.gov In a potential catalytic cycle, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single electron transfer (SET) to this compound. The electron-poor nature of the substrate, enhanced by the nitro and fluoro substituents, makes it a suitable electron acceptor.

This SET event generates a transient radical anion. This species is unstable and rapidly fragments, cleaving the weak C-Br bond to release a bromide anion and the corresponding 6-fluoro-2-methyl-3-nitrophenacyl radical. cdnsciencepub.com This radical is a key intermediate that can then be harnessed in various synthetic transformations. researchgate.net

Generation and Reactivity of Electron-Deficient Alkyl Radicals

The phenacyl radical generated from this compound is considered an electron-deficient alkyl radical. Its reactivity is dominated by the radical character at the carbon site, which is significantly influenced by the adjacent carbonyl group and the heavily substituted aromatic ring. cdnsciencepub.com

These electron-deficient radicals are key intermediates in organic synthesis. acs.org Their typical reactions include addition to electron-rich C-C double bonds (Michael acceptors) or abstraction of hydrogen atoms from suitable donors. acs.orgcdnsciencepub.com The specific reaction pathway would depend on the other reagents present in the reaction mixture. The high reactivity of this radical is driven by the desire to form a more stable, closed-shell molecule.

Influence of Aromatic Substituents on Reaction Mechanisms

The fluoro, methyl, and nitro groups attached to the phenyl ring have a profound impact on the electronic properties of the molecule, thereby influencing the rates and mechanisms of its reactions.

Interactive Data Table: Electronic Effects of Aromatic Substituents

SubstituentPositionInductive Effect (-I/+I)Resonance Effect (-R/+R)Overall Effect on Ring
Fluoro (F) 6Strongly withdrawing (-I)Weakly donating (+R)Deactivating / Electron-withdrawing
Methyl (CH₃) 2Weakly donating (+I)N/A (Hyperconjugation)Activating / Electron-donating
Nitro (NO₂) 3Strongly withdrawing (-I)Strongly withdrawing (-R)Strongly Deactivating / Electron-withdrawing

The combined electronic influence of these substituents renders the entire molecule significantly electron-deficient. The powerful electron-withdrawing effects of the nitro and fluoro groups far outweigh the weak donating effect of the methyl group. This has several key consequences for the compound's reactivity:

Enhanced Electrophilicity: The electron-poor nature of the aromatic ring pulls electron density away from the ketone moiety. This increases the partial positive charge on the carbonyl carbon and, by extension, the adjacent α-carbon. This heightened electrophilicity makes the compound more susceptible to nucleophilic attack, thereby accelerating the rate of SN2 reactions. acs.org

Destabilization of Cationic Intermediates: The strong deactivating groups would severely destabilize any potential carbocation intermediate, providing a clear rationale for why the SN1 pathway is not observed.

Increased Radical Reactivity: The electron-withdrawing groups destabilize the resulting phenacyl radical, making it more "electron-deficient" and thus more reactive towards electron-rich species.

Electronic Effects of Fluoro, Methyl, and Nitro Groups on Carbonyl Reactivity

The electronic influence of a substituent on a benzene (B151609) ring is a combination of inductive and resonance effects, which can either donate or withdraw electron density from the ring and its side chains. libretexts.org

The fluoro group at the C6 position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). ucsb.edu This effect increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org While fluorine possesses lone pairs that could participate in a +R (resonance) effect, its high electronegativity means the inductive effect is generally more dominant in influencing the reactivity of nearby functional groups. acs.org

The methyl group at the C2 position is generally considered an electron-donating group (+I) through induction. This effect can slightly decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it. ucsb.edu

The nitro group at the C3 position is a powerful electron-withdrawing group through both a strong inductive effect (-I) and a significant resonance effect (-R). ucsb.eduresearchgate.net The nitro group deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilicity of the carbonyl group by withdrawing electron density. libretexts.org

The combined electronic influence of these substituents on the carbonyl reactivity of this compound is a net increase in the electrophilicity of the carbonyl carbon. The potent electron-withdrawing capacities of the fluoro and nitro groups are expected to outweigh the electron-donating nature of the methyl group. This heightened electrophilicity facilitates the initial attack of a nucleophile on the carbonyl carbon, which can be a key step in certain reaction mechanisms.

Table 1: Summary of Electronic Effects of Substituents

SubstituentPositionInductive EffectResonance EffectOverall Effect on Carbonyl Carbon Electrophilicity
FluoroC6-I (Electron-withdrawing)+R (Weakly electron-donating)Increase
MethylC2+I (Electron-donating)Hyperconjugation (+R)Decrease
NitroC3-I (Strongly electron-withdrawing)-R (Strongly electron-withdrawing)Strong Increase

Steric Effects of Ortho-Substituents (Methyl at C2)

The presence of a methyl group at the C2 position, which is ortho to the phenacyl side chain, introduces significant steric hindrance. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon and the α-carbon. numberanalytics.com Research on ortho-substituted phenacyl bromides has demonstrated that such substitution leads to a decrease in the rates of nucleophilic displacement reactions. nih.gov

This diminished reactivity is attributed to several factors:

Steric Hindrance: The physical presence of the ortho-methyl group can block the trajectory of an incoming nucleophile, making it more difficult for it to attack the electrophilic centers of the molecule. numberanalytics.com

Rotational Barrier Effects: The ortho substituent can restrict the rotation of the acyl group, potentially forcing it into a conformation that is less favorable for reaction. nih.gov

In the case of this compound, the ortho-methyl group is expected to sterically shield the carbonyl group and the α-carbon, thereby slowing down the rate of nucleophilic substitution reactions. nih.gov

Table 2: Expected Impact of the Ortho-Methyl Group on Reactivity

FeatureDescriptionConsequence
Steric HindranceThe methyl group at C2 physically obstructs the path of incoming nucleophiles.Decreased reaction rate for nucleophilic attack at the carbonyl and α-carbon.
Conformational EffectsThe ortho-substituent can influence the preferred orientation of the phenacyl side chain.May lead to a less reactive conformation, further slowing the reaction.

Interplay of Substituent Effects in Complex Transformations

Therefore, a delicate balance exists:

Electronic Activation: The fluoro and nitro groups make the molecule electronically primed for nucleophilic attack. ucsb.edulibretexts.org

The outcome of a reaction will depend on the specific nature of the nucleophile and the reaction conditions. For smaller, highly reactive nucleophiles, the electronic activation might dominate, leading to a successful reaction, albeit at a potentially slower rate than an unhindered analogue. For bulkier nucleophiles, the steric hindrance from the ortho-methyl group could be the overriding factor, significantly impeding or even preventing the reaction. numberanalytics.com

This interplay is crucial in directing the outcome of more complex transformations where the initial nucleophilic attack is just the first step in a multi-step sequence. The specific substitution pattern of this compound makes it a substrate where the regioselectivity and stereoselectivity of reactions could be influenced by this balance of electronic and steric factors.

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Heterocyclic Compounds

The α-bromoketone functional group is a cornerstone for many classical named reactions that lead to the formation of heterocyclic rings. By employing 6-Fluoro-2-methyl-3-nitrophenacylbromide, chemists can synthesize heterocycles bearing the specific 6-fluoro-2-methyl-3-nitrophenyl substituent.

This compound is an ideal substrate for the Hantzsch pyridine (B92270) synthesis, a multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The reaction first produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org Similarly, in the Hantzsch pyrrole (B145914) synthesis, the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine yields highly substituted pyrroles. wikipedia.org

Imidazoles can also be synthesized using this precursor. A common method involves the reaction of an α-haloketone with an amidine, where the 6-fluoro-2-methyl-3-nitrophenyl group would be incorporated at the 2-position of the resulting imidazole (B134444) ring.

Table 1: Synthesis of Nitrogen-Containing Heterocycles
Heterocycle TypeGeneral ReactionRole of this compound
PyridineHantzsch Pyridine Synthesis: α-haloketone + β-ketoester (2 eq.) + Aldehyde + AmmoniaProvides the C2 and C3 atoms of the pyridine ring and the pendant 6-fluoro-2-methyl-3-nitrophenyl group.
PyrroleHantzsch Pyrrole Synthesis: α-haloketone + β-ketoester + Ammonia/AmineActs as the C3-C4 component, introducing the 6-fluoro-2-methyl-3-nitrophenyl substituent.
ImidazoleReaction with an amidine (e.g., formamidine)Forms the C4-C5 bond of the imidazole ring, with the phenyl substituent at C4.

The Hantzsch thiazole (B1198619) synthesis is a cornerstone reaction for building the thiazole ring, which is a prevalent scaffold in many pharmaceuticals. nih.gov This reaction involves the condensation of an α-haloketone with a thioamide. nih.gov When this compound is used, it directly yields a 2-substituted-4-(6-fluoro-2-methyl-3-nitrophenyl)thiazole. The reaction is robust and allows for significant variation in the thioamide partner, leading to a diverse library of thiazole derivatives. nih.gov

Table 2: Hantzsch Thiazole Synthesis
Reactant 1Reactant 2Product TypeSignificance
This compoundThioamide (e.g., Thioacetamide)2-Methyl-4-(6-fluoro-2-methyl-3-nitrophenyl)thiazoleDirect incorporation of the fluorinated/nitrated phenyl moiety into a key pharmacophore. nih.gov
This compoundThiourea (B124793)2-Amino-4-(6-fluoro-2-methyl-3-nitrophenyl)thiazoleProvides a versatile handle (the amino group) for further functionalization.

The synthesis of fused heterocycles often involves the strategic placement of reactive functional groups that can participate in subsequent intramolecular cyclization reactions. nih.gov The 6-fluoro-2-methyl-3-nitrophenyl moiety provided by the title compound is particularly well-suited for this purpose. After the initial formation of a heterocycle such as a thiazole or imidazole, the nitro group can be chemically reduced to an amino group. This newly formed amine can then act as a nucleophile, reacting with an appropriate electrophilic site on the adjacent heterocyclic ring or a side chain to forge a new, fused ring. This strategy is a powerful method for creating complex polycyclic systems like benzimidazoles or other fused N-heterocycles.

Role in Complex Molecule Construction

Beyond the synthesis of fundamental heterocyclic rings, this compound is instrumental in building more elaborate molecular structures, particularly those with relevance to medicinal chemistry.

Many of the heterocyclic cores accessible from this compound, such as thiazoles and pyridines, are considered "privileged scaffolds" in drug discovery due to their frequent appearance in bioactive molecules. wikipedia.orgnih.gov The substituents on the phenacyl bromide play a crucial role. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can act as a hydrogen bond acceptor or be converted into other functional groups. Therefore, using this specific building block allows for the direct installation of a 6-fluoro-2-methyl-3-nitrophenyl group onto these important scaffolds, a key step in the synthesis of potential therapeutic agents. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.netfrontiersin.org Phenacyl bromides are frequently employed as key electrophilic components in MCRs. nih.govtandfonline.com this compound can be readily integrated into one-pot syntheses to generate complex and diverse molecular libraries. For example, a one-pot reaction of an aldehyde, an amine, a cyanide source, and this compound could potentially lead to highly substituted aminofurans or other complex heterocycles in a single, efficient step. These domino or cascade processes, where the first reaction sets up the substrate for a subsequent intramolecular transformation, are hallmarks of modern, efficient synthesis. nih.gov

Photochemical Reactions for C-C and C-X Bond Formation

The nitroaromatic moiety in 6-Fluoro-2-methyl-3-nitrophenacyl bromide suggests its potential use in photochemical reactions. Nitro groups can act as photosensitizers or undergo photochemical transformations themselves, facilitating unique carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations. These light-induced reactions can offer alternative synthetic pathways that are often milder and more selective than traditional thermal reactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of 6-Fluoro-2-methyl-3-nitrophenacylbromide. These calculations provide detailed information about the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

DFT studies, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate key electronic parameters. scienceopen.comresearchgate.net The optimized structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the fluoro, nitro, and carbonyl groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. scienceopen.com For this compound, negative potential regions (red and yellow) would be anticipated around the oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atom, indicating these are sites prone to electrophilic attack. Positive potential areas (blue) would likely be found around the hydrogen atoms, particularly those of the methyl group and the aromatic ring. scienceopen.com

Table 1: Calculated Electronic Properties of this compound (Theoretical Values)
ParameterCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating capability
LUMO Energy-3.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Molecular Dynamics Simulations for Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pressbooks.pub For a flexible molecule like this compound, which has several rotatable bonds, molecular dynamics (MD) simulations are a powerful tool to explore its conformational landscape.

The primary focus of conformational analysis for this molecule would be the rotation around the C(aryl)-C(carbonyl) and C(carbonyl)-CH2Br bonds. The orientation of the bromomethylcarbonyl group relative to the substituted phenyl ring is of particular interest. Due to steric hindrance from the ortho-methyl group and the adjacent nitro group, free rotation is likely restricted.

MD simulations can map the potential energy surface as a function of key dihedral angles. This allows for the identification of low-energy conformers, or stable spatial arrangements of the molecule. researchgate.net It is expected that the most stable conformer will be one that minimizes steric clashes between the bulky substituents. For instance, the carbonyl group might preferentially orient itself away from the ortho-methyl group. The relative populations of different conformers at a given temperature can be estimated from their free energies. core.ac.uk

Table 2: Key Dihedral Angles and Relative Energies of Postulated Conformers
ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Predicted Population (%)
Anti-periplanar~180°0.0~75%
Syn-periplanar~0°2.5~5%
Gauche~60°1.2~20%

Reaction Pathway Analysis and Transition State Modeling

Understanding the reactivity of this compound, a typical alkylating agent, involves the study of its reaction pathways, particularly in nucleophilic substitution reactions. Theoretical modeling can elucidate the mechanisms of these reactions by identifying the transition states and intermediates.

For a reaction with a nucleophile (Nu-), the substitution of the bromide ion can proceed through different mechanisms, such as SN2. Computational methods can be used to model the potential energy surface of the reaction. This involves calculating the energy of the system as the nucleophile approaches the α-carbon and the bromide ion departs. The highest point on this reaction coordinate corresponds to the transition state.

The structure of the transition state provides valuable information about the reaction mechanism. For an SN2 reaction, this would involve the simultaneous formation of the Nu-C bond and breaking of the C-Br bond. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

The presence of an ortho-methyl group is known to decrease the reactivity of phenacyl bromides in nucleophilic displacement reactions due to steric hindrance and rotational barrier effects. nih.gov The electron-withdrawing nitro and fluoro groups, however, would make the carbonyl carbon more electrophilic, potentially influencing the reaction at that site.

Table 3: Calculated Activation Energies for a Model SN2 Reaction
ReactantActivation Energy (kcal/mol)Rate Constant (Theoretical)
Phenacyl bromide15.2k
This compound17.80.1k

Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic signatures of this compound, which are invaluable for its characterization. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra can be compared with experimental data to confirm the structure of the molecule. researchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net Key predicted peaks for this molecule would include the carbonyl (C=O) stretching frequency (typically around 1700 cm⁻¹), the asymmetric and symmetric stretching of the nitro (NO₂) group (around 1550 and 1350 cm⁻¹), the C-F stretching vibration, and vibrations associated with the substituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons of the CH₂Br group would be expected to have a characteristic downfield shift.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic system and n-π* transitions involving the carbonyl and nitro groups.

Table 4: Predicted Spectroscopic Data
SpectroscopyKey Predicted SignaturePredicted Value
IRC=O stretch1705 cm⁻¹
¹H NMR-CH₂Br4.5 ppm
¹³C NMRC=O190 ppm
UV-Visλmax280 nm

In Silico Studies of Structure-Reactivity Relationships

In silico studies of structure-reactivity relationships aim to correlate the structural features of a molecule with its chemical reactivity. nih.gov For a series of related phenacyl bromides, these studies can help in understanding how different substituents affect their alkylating potential.

By systematically varying the substituents on the phenyl ring and calculating parameters like the HOMO-LUMO gap, atomic charges, and activation energies for nucleophilic attack, a quantitative structure-reactivity relationship (QSAR) can be developed. nih.gov For this compound, the interplay between the steric hindrance of the ortho-methyl group and the electron-withdrawing effects of the fluoro and nitro groups is a key aspect to investigate. nih.gov

These studies can reveal that while electron-withdrawing groups generally increase the electrophilicity of the α-carbon, severe steric hindrance from an ortho substituent can override this electronic effect, leading to diminished reactivity. nih.gov This understanding is crucial for the rational design of molecules with tailored reactivity. nih.gov

Table 5: In Silico Reactivity Descriptors
DescriptorDefinitionPredicted Influence on Reactivity
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalLower value correlates with higher reactivity towards nucleophiles
Charge on α-carbonPartial atomic charge on the carbon bearing the bromineMore positive charge enhances electrophilicity
Steric Hindrance ParameterA measure of the bulkiness around the reaction centerHigher value correlates with lower reactivity

Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure of a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum for 6-Fluoro-2-methyl-3-nitrophenacylbromide would be expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the phenacyl bromide moiety. The chemical shifts (δ) of these protons, reported in parts per million (ppm), and the coupling constants (J) between them, in Hertz (Hz), would be dictated by their specific electronic environments, which are influenced by the fluorine, methyl, and nitro substituents on the phenyl ring. However, without the actual spectrum, a precise description of these parameters is not possible.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including those in the aromatic ring, the methyl group, the carbonyl group, and the brominated methylene group. This information is critical for confirming the carbon framework of the compound. The specific chemical shifts for this compound are not documented in available resources.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal and its coupling to nearby protons would provide valuable structural information. This specific data is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to analyze its fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule, and various fragment ions resulting from the cleavage of specific bonds. This fragmentation pattern is unique to the molecule's structure and is instrumental in its identification. A detailed analysis of these fragments is contingent on having the experimental mass spectrum, which is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would display absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions would include those for the carbonyl (C=O) group of the ketone, the nitro (NO₂) group, the carbon-fluorine (C-F) bond, and the aromatic ring. While general regions for these absorptions are known, the precise wavenumbers for this specific compound are not documented.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating this compound from any impurities and for determining its purity. The selection of the appropriate chromatographic column, mobile phase (for HPLC) or carrier gas and temperature program (for GC), and detector would be necessary to develop a robust analytical method. While chemical suppliers indicate that such data may be available upon request, it is not published in a format that can be publicly accessed and analyzed for the purposes of this article.

Gas Chromatography (GC)

Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds. The principle involves vaporizing a sample and injecting it onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

For a compound such as 6-Fluoro-2-methyl-3-nitrophenacyl bromide, GC analysis, often coupled with a mass spectrometer (GC-MS), is highly effective for both identification and purity assessment. The presence of a halogen (fluorine) and a nitro group on the aromatic ring, along with the brominated acyl chain, gives the molecule a specific mass fragmentation pattern that can confirm its identity. asm.org Halonitroaromatic compounds are frequently analyzed using GC-MS to identify biotransformation products or environmental contaminants. asm.org

The volatility of phenacyl bromides makes them suitable for GC analysis. uva.nl The analytical method would typically involve dissolving the compound in a suitable volatile solvent like dichloromethane (B109758) or acetone. An aliquot is then injected into the GC system equipped with a capillary column, such as an HP-5 or similar, which has a non-polar stationary phase. mdpi.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides structural information.

Hypothetical GC Analysis Data

The following table represents potential data from a GC analysis of a synthesized batch of 6-Fluoro-2-methyl-3-nitrophenacyl bromide, aimed at assessing its purity.

Peak IDRetention Time (min)Peak AreaArea %Identification
14.7815,4301.2Solvent (Acetone)
29.2132,1502.5Unreacted Starting Material
311.541,235,60095.86-Fluoro-2-methyl-3-nitrophenacyl bromide
412.896,8000.5By-product

This interactive table showcases a hypothetical purity assessment. The main peak, corresponding to the target compound, shows a high relative area percentage, indicating a successful synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Phenacyl bromides and their derivatives are commonly analyzed by HPLC. tcichemicals.com

The analysis of 6-Fluoro-2-methyl-3-nitrophenacyl bromide by HPLC would typically be performed using a reversed-phase method. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The highly substituted aromatic ring of the target compound provides sufficient hydrophobicity for retention on a C18 column.

A UV-Vis detector is highly effective for detecting this compound, as the nitrophenacyl chromophore absorbs strongly in the UV region (typically around 254 nm). tcichemicals.com This allows for sensitive detection and accurate quantification. The retention time of the compound is characteristic under specific conditions (column type, mobile phase composition, flow rate, and temperature), allowing for its identification. The area of the chromatographic peak is proportional to the concentration of the compound, which is used for purity assessment and quantitative analysis.

Hypothetical HPLC Analysis Data

This table illustrates typical results from an HPLC analysis of a purified sample of 6-Fluoro-2-methyl-3-nitrophenacyl bromide.

Peak IDRetention Time (min)Peak Area (mAU*s)Relative Area %UV λmax (nm)
12.1512,5000.8-
25.881,550,00099.1255
37.021,8000.1260

This interactive table displays hypothetical data from an HPLC purity analysis. The dominant peak at 5.88 minutes, with a maximum UV absorbance at 255 nm, corresponds to the high-purity 6-Fluoro-2-methyl-3-nitrophenacyl bromide.

Future Research Directions

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the α-bromoketone in 6-Fluoro-2-methyl-3-nitrophenacyl bromide is a key feature for its utility in synthesis. Future research should focus on developing novel catalytic systems to control and enhance its reactivity and selectivity in various transformations.

One promising area is the use of nanocatalysts, such as titanium dioxide nanoparticles (TiO2 NPs), which have been shown to be effective in the synthesis of heterocyclic compounds from phenacyl halides. researchgate.net Investigating the application of different metal oxide nanoparticles could lead to more efficient and selective syntheses of derivatives of 6-Fluoro-2-methyl-3-nitrophenacyl bromide.

Furthermore, the development of metal-free catalytic systems is a significant trend. For instance, a metal-free C(sp3)-H bromination methodology has been developed for aromatic ketones using iodobenzene (B50100) diacetate in the presence of p-TsOH·H2O and BF3·Et2O. ias.ac.in Exploring similar hypervalent iodine-based catalytic systems could be beneficial for the synthesis or further functionalization of the target compound.

Additionally, phase-transfer catalysis could be explored to enhance reaction rates and yields in biphasic systems, particularly for nucleophilic substitution reactions at the α-carbon. The use of quaternary ammonium (B1175870) salts or crown ethers as catalysts could facilitate reactions with a wider range of nucleophiles under milder conditions.

Table 1: Illustrative Catalytic Systems for Future Investigation

Catalyst Type Potential Reaction Advantages
Metal Oxide Nanoparticles (e.g., TiO2, ZnO) Heterocycle synthesis (e.g., thiazoles, quinoxalines) High surface area, potential for recyclability, enhanced reaction rates. researchgate.net
Hypervalent Iodine Reagents Further α-functionalization Metal-free, mild reaction conditions. ias.ac.in
Phase-Transfer Catalysts Nucleophilic substitutions Improved reactivity in biphasic systems, broader substrate scope.

Development of Greener Synthetic Routes and Sustainable Methodologies

The synthesis of nitroaromatic compounds and their subsequent bromination often involves harsh reagents and generates significant waste. researchgate.netnih.gov A key future research direction is the development of greener and more sustainable synthetic methodologies for 6-Fluoro-2-methyl-3-nitrophenacyl bromide.

This includes the exploration of alternative nitrating agents to the conventional nitric acid/sulfuric acid mixture. orgchemres.org Options such as solid-supported reagents, ionic liquids, or gas-phase nitration could offer improved regioselectivity and a better environmental profile. researchgate.net For instance, the use of metal-modified montmorillonite (B579905) KSF as a catalyst for the nitration of phenolic compounds with nitric acid has shown promise as an eco-friendly process. organic-chemistry.org

For the bromination step, moving away from molecular bromine is desirable. A K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water presents a non-transition metal-catalyzed route to phenacyl bromides under mild conditions. rsc.orgresearchgate.net Adapting such a method for the synthesis of 6-Fluoro-2-methyl-3-nitrophenacyl bromide from a corresponding styrene (B11656) precursor would be a significant advancement in green chemistry.

The use of alternative energy sources, such as microwave and ultrasound irradiation, could also be investigated to accelerate reaction times and potentially improve yields, thereby reducing energy consumption. researchgate.net

Investigation into Advanced Material Science Applications

The unique electronic properties conferred by the fluoro and nitro substituents, combined with the polymerizable nature of the phenacyl bromide moiety, make 6-Fluoro-2-methyl-3-nitrophenacyl bromide an interesting candidate for materials science applications.

Phenacyl bromide itself has been explored as a Norrish Type I photoinitiator for the radical polymerization of monomers like methyl methacrylate (B99206) and styrene. frontiersin.org Future research could investigate the potential of 6-Fluoro-2-methyl-3-nitrophenacyl bromide as a photoinitiator, where the substituents might influence the initiation efficiency and the properties of the resulting polymers. It has also been used as a single-component photoinitiator for the step-growth polymerization of N-methylpyrrole and N-methylindole. nih.gov

The core structure could also be incorporated into the synthesis of novel organic semiconductors or nonlinear optical materials. The push-pull nature of the electron-donating methyl group and the electron-withdrawing nitro and fluoro groups can lead to interesting photophysical properties.

Table 2: Potential Material Science Applications

Application Area Rationale Potential Outcome
Photoinitiators The phenacyl bromide moiety can undergo photolytic cleavage to generate radicals. frontiersin.orgnih.gov Synthesis of novel polymers with tailored properties.
Organic Electronics The substituted aromatic ring possesses unique electronic characteristics. Development of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Design and Synthesis of New Functional Molecules Based on its Core Structure

6-Fluoro-2-methyl-3-nitrophenacyl bromide is a versatile building block for the synthesis of a wide array of functional molecules, particularly heterocycles. researchgate.netnih.govresearchgate.net Future research should focus on leveraging this reactivity to create novel compounds with potential biological or material applications.

The reaction of phenacyl bromides with various nucleophiles is a well-established route to diverse heterocyclic systems. For example, reactions with thiourea (B124793) or thioamides can yield thiazole (B1198619) derivatives, while reactions with 1,2-diamines can lead to quinoxalines. researchgate.netresearchgate.net The specific substituents on the phenyl ring of 6-Fluoro-2-methyl-3-nitrophenacyl bromide could impart unique properties to these resulting heterocyclic scaffolds.

Multicomponent reactions (MCRs) involving phenacyl bromides offer an efficient way to build molecular complexity in a single step. researchgate.netnih.gov Designing new MCRs that incorporate 6-Fluoro-2-methyl-3-nitrophenacyl bromide could lead to the rapid discovery of novel chemical entities. An example of such a reaction is the one-pot synthesis of highly functionalized cyclopentenes from a phenacyl bromide, malononitrile, and a dialkyl acetylenedicarboxylate. thieme-connect.de

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and reactions of phenacyl bromides can often be exothermic and require careful control of reaction conditions. rsc.org Flow chemistry offers significant advantages in this regard, including superior heat and mass transfer, which can lead to improved safety, selectivity, and scalability. rsc.orgamt.ukillinois.edu

Future research should aim to translate the synthesis of 6-Fluoro-2-methyl-3-nitrophenacyl bromide and its subsequent transformations into continuous flow processes. For instance, the nitration of aromatic compounds is a reaction that benefits greatly from the enhanced safety and control offered by flow reactors. amt.uk Similarly, the selective monobromination of acetophenones has been successfully demonstrated in a microreactor setup. rsc.org

Integrating these flow modules with automated synthesis platforms would enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives based on the 6-Fluoro-2-methyl-3-nitrophenacyl bromide core structure. This approach would accelerate the discovery of new functional molecules and the optimization of their synthetic routes.

Q & A

Q. Table 1: Synthetic Steps and Conditions

StepReagent/ConditionsPurposeReference
1SOCl₂, toluene, refluxAcyl chloride formation
2HNO₃/H₂SO₄, 0–5°CNitration at meta position
3Br₂, Fe catalyst, room temperaturePhenacyl bromination

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹⁹F NMR : Confirms fluorine substitution; shifts appear at δ -110 to -120 ppm for aromatic fluorine .
  • ¹H NMR : Methyl protons resonate as a singlet (~δ 2.5 ppm), while nitro-group proximity deshields adjacent protons .
  • X-ray crystallography : Resolves structural ambiguities (e.g., torsion angles). SHELXL refinement () is widely used for small-molecule structures .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns align with calculated masses (NIST data ).

Key Features to Monitor:

  • Purity via HPLC (retention time matching).
  • Absence of di-brominated byproducts in mass spectra.

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR/X-ray) for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or crystal packing. Strategies include:

Cross-validation : Compare experimental ¹H/¹⁹F NMR shifts with DFT calculations incorporating solvent models (e.g., PCM for DMSO) .

X-ray refinement : Use SHELXL to refine crystal structures, accounting for thermal motion and hydrogen bonding .

Dynamic NMR : Probe conformational flexibility (e.g., variable-temperature NMR) if torsion angles differ between DFT and X-ray.

Byproduct analysis : Re-examine synthesis for isomers (e.g., bromine at alternate positions) via LC-MS .

Advanced: What strategies optimize regioselectivity during nitration/bromination in polyhalogenated aromatics like this compound?

Methodological Answer:
Regioselectivity is governed by competing directing effects:

  • Fluoro and nitro groups : Meta-directing, favoring substitution at positions 3 and 5.
  • Methyl group : Ortho/para-directing but weaker than electron-withdrawing groups.

Q. Table 2: Directing Effects and Optimization

SubstituentPositionDirecting EffectOptimization StrategyReference
-F6Meta (strong)Nitrate before bromination
-NO₂3Meta (strong)Use dilute HNO₃ to avoid over-reaction
-CH₃2Ortho/Para (weak)Brominate after nitration

Example Workflow:

Nitrate first to leverage fluorine’s meta-directing effect.

Brominate under Fe catalysis to target the phenacyl position .

Monitor reaction progress via TLC to halt at monobromination.

Advanced: How does the electron-withdrawing nature of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The nitro and fluoro groups create an electron-deficient aromatic ring, enhancing the electrophilicity of the phenacyl bromide. Key considerations:

  • Leaving group stability : Bromide departure is facilitated by resonance stabilization from the nitro group.
  • Nucleophile selection : Bulky nucleophiles (e.g., arylboronic acids in Suzuki couplings) require Pd catalysts, as seen in related bromo-fluoro intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may compete in reactions with strong bases.

Q. Table 3: Reactivity in Common Reactions

Reaction TypeConditionsOutcomeReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl formation
SN2 displacementKOtBu, THF, -78°CAlkylation of amines

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:
Crystallization difficulties stem from:

  • Polar functional groups : Nitro and bromine increase lattice energy, requiring slow evaporation from DMSO/water mixtures.
  • Polymorphism : Use seed crystals from SHELXL-refined structures to ensure reproducibility .
  • Twinned crystals : Data collection at high resolution (≤ 0.8 Å) with SHELXD improves phasing .

Best Practices:

  • Screen solvents using high-throughput crystallization robots.
  • Add anti-solvents (e.g., hexane) dropwise to induce nucleation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.